molecular formula C21H16ClFN2O2 B2901620 1-(2-chloro-6-fluorobenzyl)-5-(indoline-1-carbonyl)pyridin-2(1H)-one CAS No. 899970-35-5

1-(2-chloro-6-fluorobenzyl)-5-(indoline-1-carbonyl)pyridin-2(1H)-one

Cat. No.: B2901620
CAS No.: 899970-35-5
M. Wt: 382.82
InChI Key: GNMPICWNSKWMHM-UHFFFAOYSA-N
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Description

1-(2-chloro-6-fluorobenzyl)-5-(indoline-1-carbonyl)pyridin-2(1H)-one is a synthetic small molecule designed for research and development purposes. This compound features a complex structure combining a pyridin-2-one core with indoline and 2-chloro-6-fluorobenzyl motifs. The indoline scaffold is a prominent pharmacophore in medicinal chemistry, known to be present in a variety of bioactive molecules and is frequently explored for its diverse biological potential . This product is intended for research use only and is not intended for diagnostic or therapeutic applications. Researchers are advised to conduct their own experiments to fully characterize the compound's properties, mechanism of action, and specific research applications.

Properties

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]-5-(2,3-dihydroindole-1-carbonyl)pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClFN2O2/c22-17-5-3-6-18(23)16(17)13-24-12-15(8-9-20(24)26)21(27)25-11-10-14-4-1-2-7-19(14)25/h1-9,12H,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNMPICWNSKWMHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)C3=CN(C(=O)C=C3)CC4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of β-Keto Amides

A widely adopted method involves the base-mediated cyclization of β-keto amides. For example, potassium carbonate (K₂CO₃) in dimethylformamide (DMF) under microwave irradiation (150°C, 2 hours) promotes intramolecular cyclization to form the pyridinone ring.

Representative Procedure :

  • Dissolve N-aryl-β-bromo-α,β-unsaturated amide (0.3 mmol) in DMF (3 mL).
  • Add K₂CO₃ (1.5 mmol) and irradiate under microwave at 150°C for 2 hours.
  • Purify via silica gel chromatography (dichloromethane/methanol = 97:3).

Yield : 85–92%.

Alternative Route: Friedländer Annulation

Condensation of 2-aminobenzaldehyde derivatives with cyclic ketones in acidic conditions provides an alternative pathway. However, this method is less favored due to regioselectivity challenges with halogenated substrates.

Introduction of the 2-Chloro-6-fluorobenzyl Group

Nucleophilic Alkylation

The pyridinone core undergoes alkylation with 2-chloro-6-fluorobenzyl bromide in the presence of a base:

Procedure :

  • Suspend pyridin-2(1H)-one (1.0 equiv) in tetrahydrofuran (THF).
  • Add sodium hydride (NaH, 1.2 equiv) at 0°C and stir for 30 minutes.
  • Introduce 2-chloro-6-fluorobenzyl bromide (1.1 equiv) and reflux for 12 hours.
  • Quench with ice water and extract with ethyl acetate.

Yield : 68–75%.

Challenges :

  • Competing O- vs. N-alkylation requires careful control of stoichiometry and temperature.
  • Halogenated benzyl bromides exhibit reduced electrophilicity, necessitating polar aprotic solvents (e.g., DMF).

Installation of the Indoline-1-carbonyl Moiety

Acylation via Carbodiimide Coupling

The indoline-1-carbonyl group is introduced via amide bond formation using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):

Procedure :

  • Dissolve 5-aminopyridin-2(1H)-one intermediate (1.0 equiv) in dichloromethane (DCM).
  • Add indoline-1-carboxylic acid (1.2 equiv), EDC (1.5 equiv), HOBt (1.5 equiv), and N,N-diisopropylethylamine (DIPEA, 2.0 equiv).
  • Stir at room temperature for 24 hours.
  • Wash with 1M HCl and brine, then purify via recrystallization.

Yield : 80–88%.

Optimization :

  • Microwave-assisted coupling (50°C, 1 hour) improves yields to 90–93%.

Integrated Synthetic Protocol

Combining the above steps, the full synthesis proceeds as follows:

Step Reaction Reagents/Conditions Yield
1 Pyridinone cyclization K₂CO₃, DMF, 150°C, MW, 2h 85%
2 Benzylation 2-Chloro-6-fluorobenzyl bromide, NaH, THF 70%
3 Acylation EDC/HOBt, DIPEA, DCM, 24h 85%

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (500 MHz, DMSO-d₆): δ 11.58 (s, 1H, NH), 7.65 (d, J = 7.7 Hz, 1H), 4.82 (s, 2H, CH₂), 3.72 (t, J = 8.1 Hz, 2H, indoline), 2.79–2.82 (m, 2H).
  • ¹³C NMR : 161.6 (C=O), 142.6 (C-F), 128.8 (C-Cl).

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water = 70:30) confirms ≥98% purity.

Challenges and Mitigation Strategies

  • Regioselectivity in Benzylation :
    • Use of bulky bases (e.g., LDA) favors N-alkylation over O-alkylation.
  • Indoline Oxidation :
    • Conduct acylation under inert atmosphere to prevent indoline ring oxidation.
  • Solvent Selection :
    • DMF enhances solubility of halogenated intermediates but complicates purification; switch to THF post-reaction.

Scale-Up Considerations

  • Microwave Reactors : Enable consistent heating for cyclization steps at kilogram scale.
  • Cost Optimization :
    • Replace EDC/HOBt with mixed anhydride methods using isobutyl chloroformate.

Chemical Reactions Analysis

Types of Reactions

1-(2-chloro-6-fluorobenzyl)-5-(indoline-1-carbonyl)pyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to modify the carbonyl group.

    Substitution: Nucleophilic substitution reactions can be used to replace the chlorine or fluorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving pyridinone derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-chloro-6-fluorobenzyl)-5-(indoline-1-carbonyl)pyridin-2(1H)-one would depend on its specific biological target. Generally, compounds with a pyridinone core can interact with enzymes or receptors, modulating their activity. The indoline moiety may enhance binding affinity or selectivity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares the target compound with structurally related pyridin-2(1H)-one derivatives:

Compound Name Substituents (R1, R5) Molecular Formula Molecular Weight Melting Point (°C) Yield (%) Key Features Reference
Target Compound R1: 2-chloro-6-fluorobenzyl; R5: indoline-1-carbonyl C21H16ClFN2O2 382.8 Not reported Not reported Halogenated benzyl + indoline carbonyl
1-cyclohexyl-5-(2-hydroxybenzoyl) (5c) R1: cyclohexyl; R5: 2-hydroxybenzoyl C19H19NO3 309.36 115–116 83 Hydroxybenzoyl moiety
1-benzyl-5-(5-fluoro-2-hydroxybenzoyl) (5j) R1: benzyl; R5: 5-fluoro-2-hydroxybenzoyl C20H14FNO3 335.33 105–106 84 Fluorinated hydroxybenzoyl
1-(4-nitrobenzyl)-5-(trifluoromethyl) (7b) R1: 4-nitrobenzyl; R5: trifluoromethyl C14H9F3N2O3 310.23 Not reported 76 Nitrobenzyl + trifluoromethyl
SSRI derivatives (e.g., ) R1: 4-(piperazin-1-yl)phenyl; R5: varies Varies Varies Not reported Varies Piperazine-linked phenyl group

Key Observations :

  • Substituent Diversity : The target compound’s indoline-1-carbonyl group distinguishes it from analogs with hydroxybenzoyl (5c, 5j) or trifluoromethyl (7b) substituents. The indoline moiety may enhance lipophilicity or target binding affinity compared to simpler aryl groups.
  • Synthetic Yields : Yields for analogs range from 68% (5e) to 87% (5f), while the target compound’s yield is unspecified .

Crystallographic and Spectroscopic Data

  • Crystal Structures : The compound 1-(3-chlorophenyl)-5-(2,4-dihydroxybenzoyl)pyridin-2(1H)-one () crystallizes in a triclinic system (space group P1), with hydrogen bonding influencing stability . Similar data for the target compound are lacking.
  • Spectroscopy : Analogs in were characterized via NMR and HRMS-ESI, confirming substituent placement and purity (>95% by HPLC in ) .

Q & A

Q. What are the common synthetic routes for preparing 1-(2-chloro-6-fluorobenzyl)-5-(indoline-1-carbonyl)pyridin-2(1H)-one, and how can reaction conditions be optimized?

Answer: The compound’s synthesis likely involves sequential functionalization of the pyridin-2(1H)-one core. A plausible route includes:

  • Step 1: Benzylation of the pyridinone nitrogen using 2-chloro-6-fluorobenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 2: Carbonylation at position 5 via coupling indoline-1-carbonyl chloride or acid using a coupling agent like EDCI/HOBt in dichloromethane .
    Optimization Tips:
  • Monitor reaction progress via HPLC or TLC to minimize side products (e.g., over-alkylation).
  • Adjust solvent polarity (e.g., DMF vs. THF) to improve solubility of intermediates .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

Answer:

  • 1H/13C NMR: Confirm regiochemistry of substitutions (e.g., benzyl group at N1, indoline-carbonyl at C5) by analyzing coupling patterns and chemical shifts. For example, the pyridinone carbonyl (C2=O) typically resonates at ~165-170 ppm in 13C NMR .
  • HRMS: Validate molecular formula (C21H15ClFN2O2) with <2 ppm mass error.
  • HPLC-PDA: Assess purity (>95%) using a C18 column and gradient elution (acetonitrile/water + 0.1% formic acid) .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

Answer:

  • Cytotoxicity: Screen against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays, with IC50 values <10 µM indicating promising activity .
  • Enzyme Inhibition: Test against kinases or proteases (e.g., COX-2) via fluorometric assays, leveraging structural similarities to known inhibitors .

Advanced Research Questions

Q. How does the electronic environment of the 2-chloro-6-fluorobenzyl group influence bioactivity?

Answer: The meta -chloro and ortho -fluoro substituents create an electron-deficient aromatic ring, enhancing interactions with hydrophobic enzyme pockets. Comparative studies of analogs (e.g., 2,6-dichloro vs. 2-fluoro-6-nitro) reveal that Cl improves binding affinity (ΔG = -2.3 kcal/mol) due to its polarizability, while F reduces metabolic degradation .

Q. What strategies can resolve contradictions in SAR studies between this compound and its analogs?

Answer: Contradictions often arise from divergent assay conditions or substituent effects. For example:

  • Case 1: A study reports low solubility for the indoline-carbonyl analog, conflicting with high bioavailability. Resolution: Use co-solvents (e.g., DMSO/PEG 400) in pharmacokinetic studies .
  • Case 2: Discrepant IC50 values in kinase assays may stem from ATP concentration variations. Standardize assay protocols (e.g., fixed [ATP] = 1 mM) .

Q. How can computational methods predict metabolic pathways and toxicity?

Answer:

  • Metabolism Prediction: Use in silico tools (e.g., Schrödinger’s ADMET Predictor) to identify likely Phase I oxidation sites (e.g., indoline nitrogen) and Phase II glucuronidation .
  • Toxicity Screening: Apply QSAR models to estimate hepatotoxicity (e.g., ProTox-II) and cross-validate with zebrafish embryo assays .

Methodological Considerations

7. Designing a stability study for long-term storage:

  • Conditions: Store at 4°C (solid) and -20°C (DMSO stock), with periodic HPLC checks (0, 3, 6 months).
  • Degradation Signs: Look for hydrolysis of the indoline-carbonyl group (new peak at RRT 0.85) or benzyl group oxidation .

8. Addressing low yield in the final coupling step:

  • Root Cause: Steric hindrance from the indoline group.
  • Solution: Switch to microwave-assisted synthesis (80°C, 30 min) or use a bulkier coupling agent (e.g., BOP instead of EDCI) .

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